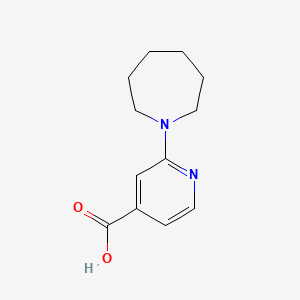
2-(Azepan-1-yl)pyridine-4-carboxylic acid
Descripción general
Descripción
“2-(Azepan-1-yl)pyridine-4-carboxylic acid” is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “2-(Azepan-1-yl)pyridine-4-carboxylic acid” is characterized by a pyridine ring attached to an azepane ring via a single bond, and a carboxylic acid group attached to the pyridine ring .Aplicaciones Científicas De Investigación
Pyridine-2-carboxylic acid in Green Synthesis
- Application Summary: Pyridine-2-carboxylic acid is used as a green and efficient catalyst in the green synthesis of pyrazolo[3,4-b]quinolinones .
- Methods of Application: The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones .
- Results: The reaction yielded pyrazolo[3,4-b]quinolinones in excellent yield (84–98%). The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .
Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles
- Application Summary: Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles are used as a magnetic catalyst for the synthesis of pyrano[3,2-b]pyranone derivatives under solvent-free conditions .
- Methods of Application: The catalytic activity of the magnetic catalyst was probed through one-pot synthesis of pyrano[3,2-b]pyranone derivatives from three-component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .
- Results: The catalyst was readily separated using an external magnet and reusable without significant loss of its catalytic efficiency .
Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles in Organic Synthesis
- Application Summary: Pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles are used as a magnetic catalyst for synthesis of pyrano [3,2-b]pyranone derivatives under solvent-free conditions .
- Methods of Application: The catalytic activity of the magnetic catalyst was probed through one-pot synthesis of pyrano [3,2-b]pyranone derivatives from three component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .
- Results: The catalyst was readily separated using an external magnet and reusable without significant loss of its catalytic efficiency .
Pyridine carboxylic acid adducts with squaric acid
- Application Summary: Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) was used as a coformer to pyridine carboxylic acid cocrystallization .
- Methods of Application: Among three newly prepared complexes are an example of a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct (1) and two ionic complexes – pyridinium-3-carboxylic acid hydrogen squarate hemihydrate (2), and pyridinium-4-carboxylic acid hydrogen squarate (3) .
- Results: The structures optimized at the APF-D/6-311++G (d,p) level of theory, no proton migration between the acid molecules is observed (molecular complex, or cocrystal), while single-crystal X-ray diffraction studies showed that proton transfer takes place and the obtained systems are called the hydrogen-bonded ion pair .
Pyridine-4-carboxylic acid in Organic Synthesis
- Application Summary: Pyridine-4-carboxylic acid is used as a catalyst in the synthesis of pyrano [3,2-b]pyranone derivatives under solvent-free conditions .
- Methods of Application: The catalytic activity of the catalyst was probed through one-pot synthesis of pyrano [3,2-b]pyranone derivatives from three component reactions of aromatic aldehydes, kojic acid, and ethyl cyanoacetate under solvent-free conditions .
- Results: The catalyst was readily separated using an external magnet and reusable without significant loss of its catalytic efficiency .
Pyridine carboxylic acid adducts with squaric acid
- Application Summary: Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) was used as a coformer to pyridine carboxylic acid cocrystallization .
- Methods of Application: Among three newly prepared complexes are an example of a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct (1) and two ionic complexes – pyridinium-3-carboxylic acid hydrogen squarate hemihydrate (2), and pyridinium-4-carboxylic acid hydrogen squarate (3) .
- Results: The structures optimized at the APF-D/6-311++G (d,p) level of theory, no proton migration between the acid molecules is observed (molecular complex, or cocrystal), while single-crystal X-ray diffraction studies showed that proton transfer takes place and the obtained systems are called the hydrogen-bonded ion pair .
Propiedades
IUPAC Name |
2-(azepan-1-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)10-5-6-13-11(9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWSWXXMUJAYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654184 | |
| Record name | 2-(Azepan-1-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azepan-1-yl)pyridine-4-carboxylic acid | |
CAS RN |
885277-05-4 | |
| Record name | 2-(Hexahydro-1H-azepin-1-yl)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Azepan-1-yl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



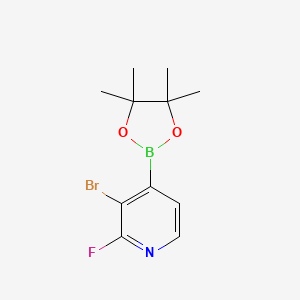
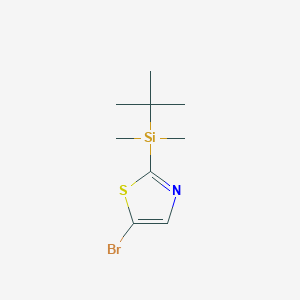
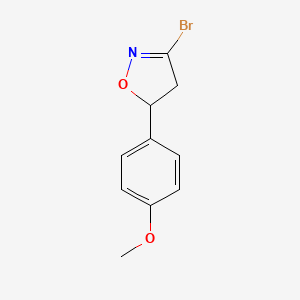
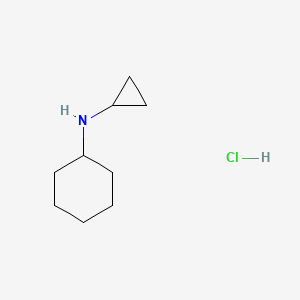
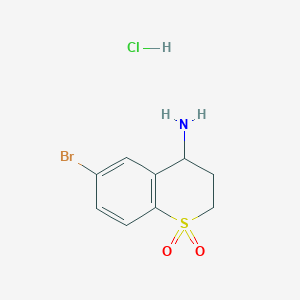

![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)
![4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride](/img/structure/B1519800.png)
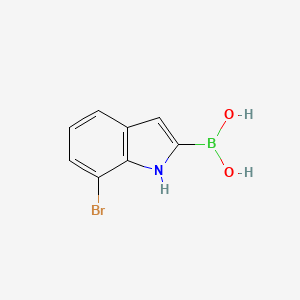
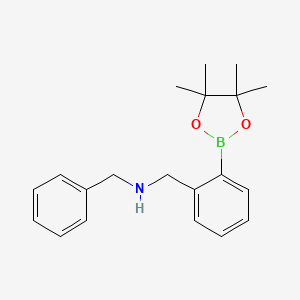
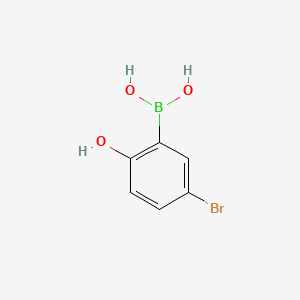
![4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1519804.png)
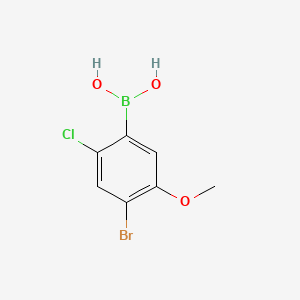
![2-(Benzo[B]thiophen-2-YL)-2-oxoacetaldehyde hydrate](/img/structure/B1519806.png)